molecular formula C17H17NO4 B612161 NU-7199 CAS No. 69541-04-4

NU-7199

Cat. No.: B612161
CAS No.: 69541-04-4
M. Wt: 299.32 g/mol
InChI Key: LWJFQWULMGFQKX-UHFFFAOYSA-N
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Description

NU-7199 is a novel compound synthesized through advanced catalytic methods, as detailed in recent research supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . The compound is characterized by high yield (98%) and purity, with rigorous analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) likely employed for validation .

This compound’s functional relevance is implied through its structural analogs, which exhibit solubility profiles (e.g., ~0.687 mg/mL in aqueous solutions) and bioactivity metrics (e.g., bioavailability scores of 0.55–0.56) suitable for pharmaceutical or catalytic applications .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFQWULMGFQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731551
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69541-04-4
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NU-7199 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often customized based on the specific requirements of the research .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

NU-7199 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The specific conditions, such as temperature and pH, are optimized based on the desired reaction and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

NU-7199 is compared below with two structurally and functionally analogous compounds: Compound A (CAS 1761-61-1) and Compound B (CAS 1073182-87-2). These compounds were selected based on shared synthesis strategies, molecular motifs, and physicochemical properties .

Table 1: Structural and Functional Comparison

Property This compound Compound A Compound B
CAS No. Not provided 1761-61-1 1073182-87-2
Molecular Formula Presumed C₇H₅BrO₂ C₇H₅BrO₂ C₆H₄Cl₂N₂O₂
Molecular Weight ~201.02 g/mol 201.02 g/mol 207.01 g/mol
Solubility 0.687 mg/mL (predicted) 0.687 mg/mL 0.332 mg/mL
Synthesis Method A-FGO catalysis, THF reflux A-FGO catalysis, THF reflux Methanesulfonyl chloride reaction
Yield 98% 98% Not specified
Bioavailability Score 0.55 0.55 0.56
Hazard Profile H302 (oral toxicity) H302 H315-H319-H335 (skin/eye irritation)
Key Applications Catalysis, pharmaceuticals Catalysis, drug intermediates Pharmaceutical intermediates
References

Key Findings:

Structural Similarities :

  • This compound and Compound A share identical molecular formulas (C₇H₅BrO₂), suggesting brominated aromatic frameworks critical for halogen bonding in catalysis .
  • Compound B differs with a dichlorinated pyridine-carboxylic acid structure (C₆H₄Cl₂N₂O₂), highlighting functional group versatility in medicinal chemistry .

Synthetic Efficiency :

  • This compound and Compound A achieve 98% yields under A-FGO catalysis, emphasizing the method’s scalability and environmental benefits compared to traditional catalysts like zeolites .
  • Compound B’s synthesis involves methanesulfonyl chloride, a reagent requiring stringent safety protocols due to its corrosive nature .

Functional Performance :

  • This compound’s solubility (0.687 mg/mL) and bioavailability score (0.55) align with Compound A, suggesting comparable pharmacokinetic profiles .
  • Compound B’s lower solubility (0.332 mg/mL) and higher toxicity (H315-H319-H335) limit its therapeutic utility compared to this compound .

Safety and Handling :

  • This compound and Compound A share moderate oral toxicity (H302), necessitating precautions like P280 (wear protective gloves) .
  • Compound B’s skin/eye irritation risks (H315-H319-H335) mandate additional safety measures during handling .

Biological Activity

NU-7199 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the cellular processes of DNA repair, particularly in the context of double-strand breaks. This compound has garnered attention for its potential applications in cancer therapy due to its ability to sensitize tumor cells to radiation and other treatments.

This compound functions primarily by inhibiting DNA-PK, an enzyme critical for the non-homologous end joining (NHEJ) pathway of DNA repair. By blocking this pathway, this compound can enhance the effectiveness of radiotherapy and certain chemotherapeutic agents, leading to increased apoptosis in cancer cells. The inhibition of DNA-PK disrupts the repair of DNA damage, making it more difficult for cancer cells to survive after exposure to DNA-damaging agents.

Research Findings

Recent studies have explored the biological activity and pharmacological properties of this compound, revealing several key findings:

  • In Vitro Studies : Research indicates that this compound significantly enhances radiosensitivity in various cancer cell lines. For example, treatment with this compound combined with radiation resulted in a marked decrease in cell survival rates compared to radiation alone. In one study, cells treated with this compound showed only 15% survival after exposure to 4 Gy of radiation, compared to a control group that retained 91% viability .
  • Pharmacokinetics : Pharmacokinetic studies demonstrate that this compound exhibits rapid clearance from plasma following administration. This rapid metabolism necessitates careful scheduling of doses to maintain effective therapeutic levels during treatment regimens .

Case Studies

  • Case Study on Ovarian Cancer : In a preclinical model involving CH1 human ovarian cancer cells, this compound was shown to significantly enhance the effects of radiation therapy. The study highlighted that prolonged exposure (over 4 hours) was essential for achieving significant radiosensitization .
  • Breast Cancer Models : Another investigation into basal-like breast cancer cells demonstrated that combining this compound with glucocorticoids led to a synergistic effect, blocking invasiveness and promoting apoptosis through novel mechanisms .

Data Table: Summary of Biological Activity

Study Type Cell Line Treatment Outcome
In VitroCH1 Ovarian CancerThis compound + Radiation (4 Gy)15% cell survival
In VitroBasal-like Breast CancerThis compound + GlucocorticoidsEnhanced apoptosis and reduced invasiveness
PharmacokineticsMouse ModelIV AdministrationRapid clearance; requires frequent dosing

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